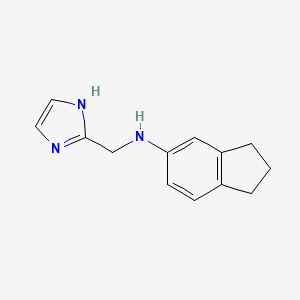
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indenamines and has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell growth and proliferation. It has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and potential as a treatment for Alzheimer's disease. In vivo studies have shown that it has vasodilatory effects and potential as a treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine in lab experiments is its high yield synthesis method, making it a viable option for large-scale synthesis. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine. One direction is to further elucidate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, its potential as a drug delivery system for targeted therapy could also be explored.
Méthodes De Synthèse
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine involves the reaction of 2,3-dihydro-1H-inden-5-amine with 1H-imidazole-2-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of this reaction is high, making it a viable method for large-scale synthesis.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In cardiovascular diseases, it has been shown to have vasodilatory effects and potential as a treatment for hypertension.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-10-4-5-12(8-11(10)3-1)16-9-13-14-6-7-15-13/h4-8,16H,1-3,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKISTURBUVBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

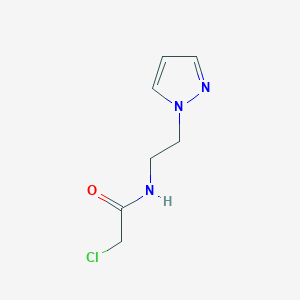
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
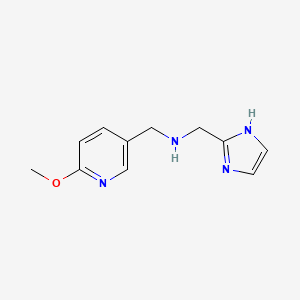
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
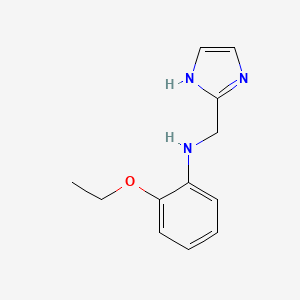
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
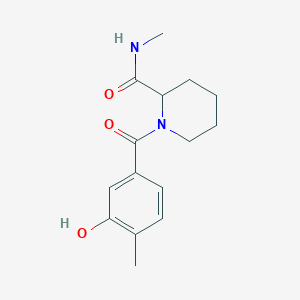
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)